2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid, also known as PPCA, is a synthetic compound that belongs to the family of piperidine derivatives. PPCA has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use as a scaffold for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to modulate the activity of ion channels, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. It has also been shown to modulate the activity of ion channels, which may contribute to its therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential medicinal applications. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid. One potential direction is the development of new drugs based on the this compound scaffold. This compound has also been shown to modulate the activity of ion channels, which may have implications for the treatment of various neurological disorders. Further studies are needed to fully understand the potential therapeutic applications of this compound. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action.
Synthesis Methods
2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid can be synthesized using a multi-step process. The first step involves the synthesis of 1-phenylcyclopentanecarboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine to obtain the final product, this compound.
properties
IUPAC Name |
2-[1-(1-phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-17(22)14-15-8-12-20(13-9-15)18(23)19(10-4-5-11-19)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDKFMWVDHIKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCC(CC3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.